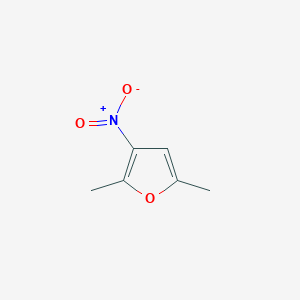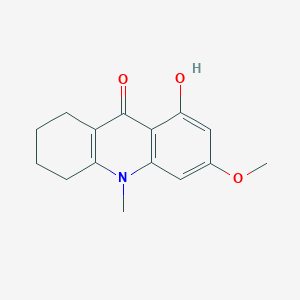![molecular formula C16H25N5 B15214509 2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane CAS No. 185223-32-9](/img/structure/B15214509.png)
2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinuclidine core linked to a piperazine ring, which is further substituted with a pyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(Pyrimidin-2-yl)piperazine. This can be achieved by reacting pyrimidine-2-amine with piperazine under controlled conditions.
Quinuclidine Derivative Preparation: The next step involves the preparation of a quinuclidine derivative, which can be synthesized through various methods, including the reduction of quinuclidinone.
Coupling Reaction: The final step is the coupling of the piperazine intermediate with the quinuclidine derivative. This is typically carried out using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine moiety, known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: A compound with similar structural features, investigated for its affinity towards alpha1-adrenergic receptors.
Uniqueness
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine is unique due to its quinuclidine core, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity and selectivity towards specific biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
185223-32-9 |
|---|---|
Molekularformel |
C16H25N5 |
Molekulargewicht |
287.40 g/mol |
IUPAC-Name |
2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H25N5/c1-4-17-16(18-5-1)21-10-8-19(9-11-21)13-15-12-14-2-6-20(15)7-3-14/h1,4-5,14-15H,2-3,6-13H2 |
InChI-Schlüssel |
DIYXJXVQUKPSKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1CC2CN3CCN(CC3)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



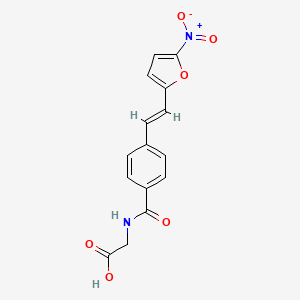
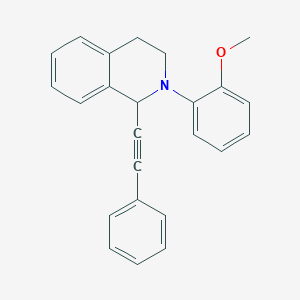

![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)

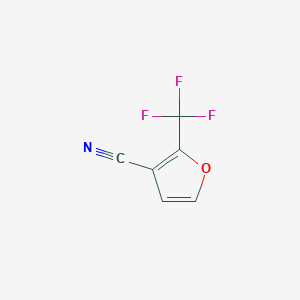
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
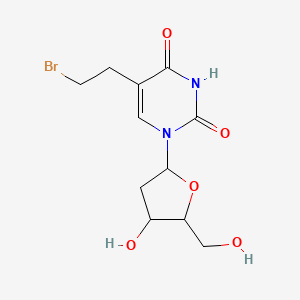
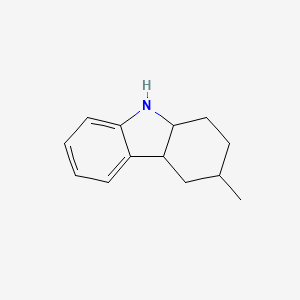
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
